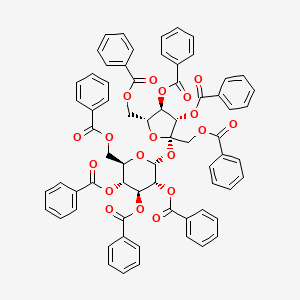

Sucrose octabenzoate

Description

The exact mass of the compound Sucrose octabenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sucrose octabenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sucrose octabenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-2,5-bis(benzoyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H54O19/c69-59(44-25-9-1-10-26-44)77-41-52-54(81-62(72)47-31-15-4-16-32-47)56(83-64(74)49-35-19-6-20-36-49)57(84-65(75)50-37-21-7-22-38-50)67(80-52)87-68(43-79-61(71)46-29-13-3-14-30-46)58(85-66(76)51-39-23-8-24-40-51)55(82-63(73)48-33-17-5-18-34-48)53(86-68)42-78-60(70)45-27-11-2-12-28-45/h1-40,52-58,67H,41-43H2/t52-,53-,54-,55-,56+,57-,58+,67-,68+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIVKIDZMLQJCH-KWOGCLBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H54O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051641 | |

| Record name | Sucrose octabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1175.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2425-84-5, 12738-64-6 | |

| Record name | Sucrose octabenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sucrose octabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCROSE BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCROSE OCTABENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/324V957SP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sucrose Octabenzoate: Structure, Properties, and Applications

Executive Summary

Sucrose Octabenzoate is a fully derivatized ester of sucrose, where all eight hydroxyl groups are replaced by benzoate esters. This modification transforms the hydrophilic sugar into a highly hydrophobic, amorphous, and glassy solid. Its unique physicochemical properties, including excellent compatibility with a wide range of polymers, high thermal stability, and its ability to form clear, glossy films, make it a valuable additive in numerous industrial applications. This guide provides a comprehensive technical overview of its chemical structure, core properties, a representative laboratory synthesis protocol, and its primary applications in coatings, inks, cosmetics, and polymer systems.

Introduction

Sucrose, a common disaccharide, is a versatile and abundant chemical feedstock. Through targeted chemical modification, its properties can be dramatically altered to create high-value industrial materials. Sucrose Octabenzoate (CAS No. 12738-64-6) is a prime example of such a value-added derivative. It is synthesized by the complete esterification of sucrose's eight hydroxyl groups with benzoic acid.[1] The resulting molecule, with the chemical formula C68H54O19, is a large, sterically hindered structure that lacks the hydrogen-bonding capabilities of its parent sugar.[2][3][4] This structural transformation is the source of its utility, converting it from a water-soluble crystal into an organic-soluble, glass-like material used as a plasticizer, film-former, and resin modifier.[5][6] This document serves as a technical resource for researchers and formulation scientists, detailing the fundamental science and practical application of this unique sucrose ester.

Chemical Structure and Stereochemistry

Sucrose octabenzoate is built upon the disaccharide sucrose, which consists of an α-D-glucopyranose unit and a β-D-fructofuranose unit linked by an α(1→2) glycosidic bond. In the formation of sucrose octabenzoate, all eight free hydroxyl groups on the sucrose molecule are converted to benzoate esters.

The complete chemical name is [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-2,5-bis(benzoyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate.[2] The large, rigid benzoate groups are appended to the flexible sucrose backbone, creating a molecule with significant steric bulk. This structure prevents efficient crystal packing, leading to its characteristic amorphous, glassy state. The molecule retains the chirality of the original sucrose backbone, making it optically active.[7]

Physicochemical Properties

The functional properties of sucrose octabenzoate are a direct result of its physical and chemical characteristics. It is a stable, non-toxic ester.[8] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 12738-64-6 | [1][4][5] |

| Molecular Formula | C68H54O19 | [2][3][4][9] |

| Molecular Weight | ~1175.14 g/mol | [4] |

| Appearance | Colorless to yellowish glassy granule or white powder.[1][5] | [1][5] |

| Odor | Odorless or slightly characteristic.[1][7] | [1][7] |

| Melting Point | 93-100 °C | [7][10] |

| Density | ~1.299 g/cm³ (at 20 °C) | [7] |

| Solubility | Water: 3 mg/L (at 20 °C)[7]Organic: Soluble in toluene, xylene, ketones, and esters.[1][7] | [1][7] |

| Optical Rotation | [α]23/D +35° (c=1 in chloroform) | [7] |

| Refractive Index | ~1.657 | [7] |

Spectroscopic Profile

Characterization and quality control of sucrose octabenzoate rely on standard spectroscopic techniques. While specific spectra for this exact compound are not widely published, its expected profile can be reliably predicted from its structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the benzoate groups. Key features include a strong C=O stretching band for the ester carbonyl group around 1720-1740 cm⁻¹, prominent C-O stretching bands, and multiple peaks corresponding to the aromatic rings (C=C and C-H stretching). Critically, the broad O-H stretching band seen in sucrose (around 3200-3500 cm⁻¹) will be absent, confirming complete esterification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum will show a complex pattern of signals. Protons on the benzoate rings will appear in the aromatic region (δ 7.0-8.5 ppm), while the 14 protons of the sucrose backbone will produce a series of overlapping multiplets in the δ 3.5-6.0 ppm range. The integration of the aromatic to aliphatic regions should yield a ratio of approximately 40:14.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak [M]⁺ at m/z ≈ 1174.3. Analysis of adduct ions is common, with predicted values for [M+H]⁺ at m/z 1175.3332 and [M+Na]⁺ at m/z 1197.3151.[2]

Synthesis and Purification Protocol

Sucrose octabenzoate is typically synthesized via the esterification of sucrose with a benzoylating agent. The following protocol describes a representative lab-scale synthesis using the Schotten-Baumann reaction conditions, which are well-suited for this transformation.

Expertise & Rationale:

This method employs benzoyl chloride as the acylating agent and pyridine as both the solvent and the base. Pyridine is an ideal choice because it effectively dissolves the sucrose starting material and acts as a nucleophilic catalyst. More importantly, it serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product. The work-up procedure is designed to remove excess reagents and the pyridinium hydrochloride salt, while the final recrystallization step ensures the isolation of a high-purity product.

Step-by-Step Methodology:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry sucrose (1 equivalent).

-

Dissolution: Add anhydrous pyridine (sufficient to dissolve sucrose, ~10-15 mL per gram of sucrose) to the flask and stir under a nitrogen atmosphere until the sucrose is fully dissolved. Cool the mixture in an ice bath to 0-5 °C.

-

Acylation: Slowly add benzoyl chloride (a slight excess, ~8.5-9 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours until TLC analysis indicates the consumption of sucrose.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid (~1 M HCl). This will neutralize the excess pyridine and precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral, followed by a wash with cold ethanol to remove residual impurities.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Drying & Characterization: Dry the purified white solid in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (IR, NMR) to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of sucrose octabenzoate.

Industrial Applications

The unique combination of properties derived from its structure makes sucrose octabenzoate a versatile additive in several industries.

-

Polymers and Coatings: Its primary role is as a plasticizer and resin modifier.[6] When added to formulations for solid inks, paints, and thermosetting powder coatings, it improves hardness, gloss, and adhesion.[1][7] Its compatibility with polymers like polyvinyl chloride (PVC), polyvinyl acetate (PVAc), and cellulose acetate makes it an effective additive to prevent brittleness and enhance film quality.[5]

-

Cosmetics: In cosmetics, particularly nail polish, lipstick, and other color cosmetics, it functions as a film-forming agent.[7] It imparts high gloss, improves wear resistance and adhesion, and reduces film shrinkage.[1]

-

Inks and Toners: It serves as a pigment carrier in liquid inks, where it helps prevent elution and improves viscosity and dispersion.[1] In thermal printing, it is used as an indispensable component to improve the thermal stability of the recording medium and as a plasticizer for the toner.[1][7]

-

Adhesives: It is used as a tackifier and modifier in adhesive formulations to control viscosity and improve bond strength.[5]

-

Optical Films: Due to its clarity and plasticizing properties, it is used as an additive for optical compensation films in liquid crystal displays (LCDs).[1]

Property-Application Relationship Diagram

Caption: Relationship between properties and applications.

Safety and Handling

Sucrose octabenzoate is generally considered stable and non-toxic.[8] Standard laboratory safety precautions, including the use of safety glasses and gloves, should be observed when handling the powder. It should be stored in a cool, dry place in a well-sealed container to prevent moisture absorption.[1][9]

Conclusion

Sucrose octabenzoate stands out as a highly effective and versatile material derived from a simple, renewable feedstock. Through complete esterification, the properties of sucrose are fundamentally transformed to yield a hydrophobic, amorphous solid with high gloss and excellent polymer compatibility. These characteristics have cemented its role as a key additive in the formulation of advanced coatings, high-performance inks, long-wearing cosmetics, and modified polymer systems. Understanding its core chemistry and structure-property relationships, as detailed in this guide, is essential for leveraging its full potential in new and existing applications.

References

- Wikipedia. (n.d.). Sucrose octaacetate.

- Ferwer. (n.d.). Sucrose Benzoate - Information.

- Wuhan Golden Wing Trade Co., Ltd. (n.d.). Sucrose Benzoate.

- Glycodepot. (n.d.). Sucroseoctabenzoate, CAS:12738-64-6.

- Wikipedia. (n.d.). Sucrose octapropionate.

- ChemicalBook. (n.d.). Sucrose octaacetate(126-14-7) 1H NMR spectrum.

- PubChemLite. (n.d.). Sucrose octabenzoate (C68H54O19).

- National Center for Biotechnology Information. (n.d.). Sucrose octabenzoate | C68H54O19 | CID 25113553. PubChem.

- BOC Sciences. (2023, December 22). Sucrose octabenzoate. SpecialChem.

- ChemicalBook. (n.d.). Sucrose benzoate | 12738-64-6.

- Santa Cruz Biotechnology. (n.d.). Sucrose benzoate | CAS 12738-64-6.

- United States Biological. (n.d.). Sucrose octabenzoate - Data Sheet.

- ChemWhat. (n.d.). Sucrose benzoate CAS#: 12738-64-6.

Sources

- 1. Sucrose Benzoate|12738-64-6/56093-82-4/2425-84-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. PubChemLite - Sucrose octabenzoate (C68H54O19) [pubchemlite.lcsb.uni.lu]

- 3. Sucrose octabenzoate | C68H54O19 | CID 25113553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. glycodepot.com [glycodepot.com]

- 6. specialchem.com [specialchem.com]

- 7. Sucrose benzoate | 12738-64-6 [chemicalbook.com]

- 8. ferwer.com [ferwer.com]

- 9. usbio.net [usbio.net]

- 10. chemwhat.com [chemwhat.com]

Physicochemical characteristics of sucrose octabenzoate

An In-depth Technical Guide to the Physicochemical Characteristics of Sucrose Octabenzoate

Executive Summary

Sucrose octabenzoate is a fully esterified derivative of sucrose, where all eight hydroxyl groups are replaced by benzoate groups. This modification dramatically alters its physicochemical properties, transforming the hydrophilic sugar into a hydrophobic, glass-like material. This guide provides a comprehensive analysis of these characteristics, intended for researchers, scientists, and professionals in drug development and material science. We will explore its structural attributes, solubility profile, thermal behavior, and spectroscopic signature. The causality behind experimental choices for characterization is detailed, alongside actionable protocols, to provide a field-proven perspective on evaluating this versatile excipient and polymer modifier.

Introduction: From Sugar to Specialty Polymer

Sucrose, a simple disaccharide, is a cornerstone of the food industry. However, its chemical modification through esterification unlocks a vast potential for applications in materials science and pharmaceuticals. The complete esterification with benzoyl chloride yields sucrose octabenzoate (CAS No: 12738-64-6), a molecule with significantly different properties from its parent sucrose.[1][2] The eight bulky, aromatic benzoate groups render the molecule non-polar, rigid, and thermally stable.

These properties make it an excellent candidate for use as a plasticizer or modifier in polymer formulations, enhancing hardness and gloss in resins like polyvinyl chloride and cellulose acetate.[1] In the pharmaceutical context, its stability, low toxicity, and film-forming capabilities are valuable for coatings and as a component in drug delivery systems.[3][4] This guide serves to elucidate the core physicochemical properties that underpin these applications.

Caption: Molecular concept of Sucrose Octabenzoate.

Core Structural and Physical Properties

The fundamental identity of sucrose octabenzoate is defined by its molecular structure and resulting physical state. These baseline parameters are critical for quality control, material identification, and predicting its behavior in formulations.

| Property | Value | Source(s) |

| CAS Number | 12738-64-6 | [1][2][5] |

| Molecular Formula | C₆₈H₅₄O₁₉ | [2][6] |

| Molecular Weight | 1175.12 g/mol | [6] |

| Appearance | Colorless to yellowish glassy granule or white powder. | [3][7] |

| Odor | Odorless or slightly characteristic. | [3] |

| Relative Density | ~1.3 g/cm³ | [8] |

Solubility Profile: A Critical Parameter for Formulation

The full esterification of sucrose's hydroxyl groups results in a profound shift in solubility. Unlike its highly water-soluble precursor, sucrose octabenzoate is non-polar and therefore insoluble in aqueous media.[8] This property is fundamental to its application in water-resistant coatings and its behavior in biological environments. It is, however, soluble in various organic solvents, which is crucial for its processing and incorporation into polymer matrices.[3]

| Solvent | Solubility | Rationale / Application | Source(s) |

| Water | Insoluble | Essential for water-resistant films and coatings. | [8] |

| Toluene | Soluble | Common solvent for inks, coatings, and adhesives. | [3] |

| Xylene | Soluble | Used in polymer and paint formulations. | [3] |

| Dichloromethane (DCM) | Soluble | Common laboratory solvent for organic compounds. | [9] |

| Ethanol | Sparingly Soluble | Can be used for purification via precipitation. | [10] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a self-validating system for quantifying the solubility of sucrose octabenzoate in a given solvent, a critical step in formulation development.

Causality: The shake-flask method is chosen for its reliability and its ability to ensure that equilibrium between the solute and solvent is reached, providing a true measure of saturation solubility. Incubation at a controlled temperature is critical as solubility is temperature-dependent.

Methodology:

-

Preparation: Add an excess amount of sucrose octabenzoate powder to a known volume of the selected solvent (e.g., 100 mg in 10 mL) in a sealed glass vial. The excess solid is necessary to ensure saturation is achieved.

-

Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours, permitting the undissolved solid to sediment. For colloidal suspensions, centrifugation (e.g., 5000 rpm for 15 minutes) is required to ensure a clear supernatant.

-

Sampling & Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved sucrose octabenzoate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (due to the aromatic benzoate groups) or gravimetric analysis after solvent evaporation.

-

Validation: The experiment should be run in triplicate to ensure reproducibility. The presence of solid material at the end of the experiment validates that saturation was achieved.

Thermal Analysis: Understanding Stability and Phase Behavior

Thermal analysis is indispensable for defining the operational limits of a material. For sucrose octabenzoate, it informs on its stability during heat-intensive processing (like melt extrusion) and its long-term stability in a final product. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11]

-

Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature.[11] It is used to identify the melting point (Tm) or glass transition temperature (Tg) of a material. For amorphous or glassy materials like sucrose octabenzoate, the Tg is a more relevant parameter, indicating the transition from a rigid, glassy state to a more rubbery, flexible state.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[11] It is used to determine the decomposition temperature, which marks the onset of thermal degradation. For sucrose octabenzoate, this indicates the upper-temperature limit before the molecule begins to break down into byproducts like CO, CO₂, and benzoic acid derivatives.[8]

| Parameter | Value | Technique | Significance | Source |

| Decomposition Temperature | >180 °C | TGA | Defines the upper limit for thermal processing and storage. | [8] |

Experimental Protocol: Thermal Analysis Workflow

Causality: Employing TGA and DSC in tandem provides a complete picture of thermal behavior. TGA identifies the temperature of decomposition, defining the absolute ceiling for stability. DSC identifies phase transitions below this temperature, which are critical for understanding the material's mechanical properties and physical state during processing.

Caption: Workflow for comprehensive thermal characterization.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical identity and structure of sucrose octabenzoate, ensuring purity and batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

-

¹H NMR: The spectrum of sucrose octabenzoate is complex but will show characteristic signals in the aromatic region (approx. 7.2-8.1 ppm) corresponding to the protons on the eight benzoate rings. The protons on the sucrose backbone will appear in the more upfield region (approx. 3.5-5.8 ppm). Integration of these regions can confirm the degree of substitution.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbons of the ester groups (approx. 165-170 ppm), aromatic carbons, and the carbons of the sucrose core.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The IR spectrum of sucrose octabenzoate is dominated by the features of the ester and aromatic groups.

-

Key Peaks:

-

~1740 cm⁻¹: A strong, sharp absorbance corresponding to the C=O (carbonyl) stretching vibration of the ester groups. This is a definitive feature confirming esterification.[13]

-

~3100-3000 cm⁻¹: Absorbances from the C-H stretching of the aromatic rings.

-

~1600 & 1450 cm⁻¹: Peaks corresponding to the C=C stretching vibrations within the aromatic rings.

-

~1270 & 1100 cm⁻¹: Strong C-O stretching vibrations from the ester linkages.

-

The absence of a broad peak around 3500-3200 cm⁻¹ indicates the complete reaction of the hydroxyl (-OH) groups of sucrose.[13]

-

Applications in Pharmaceutical and Material Sciences

The unique physicochemical profile of sucrose octabenzoate makes it a highly functional additive.

-

Plasticizer and Modifier: It is compatible with a wide range of synthetic resins, where it acts as a non-migrating plasticizer to improve hardness, gloss, and clarity.[1]

-

Cosmetics: In nail polish and lipsticks, it functions as a film-former, improving brightness, adhesion, and wear resistance.[3]

-

Drug Delivery: As part of the broader class of sucrose esters, it has potential in pharmaceutical formulations. Sucrose esters are known to act as emulsifiers, solubilizers, and absorption enhancers, making them valuable for improving the delivery of poorly soluble drugs.[4][14] Its film-forming ability is also useful for tablet coatings.[3]

Safety and Toxicology Profile

Sucrose octabenzoate is characterized by low acute toxicity. Regulatory bodies like the European Food Safety Authority (EFSA) and the US Food and Drug Administration (FDA) have approved sucrose benzoate (a related mixture) as a safe additive in beverages and foods.[7]

-

Oral LD₅₀ (rat): > 2000 mg/kg (estimated).[8]

-

Skin Irritation: Not classified as irritating in standard tests.[8]

-

Eye Irritation: May cause mild, transient irritation.[8]

While generally considered safe for its intended industrial uses, as with any chemical, appropriate personal protective equipment should be used during handling to avoid dust inhalation and direct contact.[8]

Conclusion

Sucrose octabenzoate represents a successful transformation of a basic commodity chemical into a high-value specialty material. Its key physicochemical characteristics—hydrophobicity, thermal stability, and its nature as a hard, amorphous solid—are a direct result of the complete esterification of the sucrose backbone. A thorough understanding of its solubility, thermal decomposition profile, and spectroscopic fingerprint is essential for any scientist or researcher aiming to leverage its properties in advanced formulations, from high-performance coatings to innovative drug delivery systems. The experimental frameworks provided in this guide offer a robust approach to validating these properties for research and quality control purposes.

References

-

Sucrose octapropionate - Wikipedia. Available at: [Link]

-

Sucrose Benzoate - Information. Ferwer. Available at: [Link]

-

SAFETY DATA SHEET (SDS) Product Name: Sucrose Benzoate. Polymer Add (Thailand) Co., Ltd. Available at: [Link]

-

Sucrose octabenzoate (C68H54O19). PubChemLite. Available at: [Link]

-

Sucrose octabenzoate | C68H54O19. PubChem - NIH. Available at: [Link]

-

Application of sucrose esters in drug delivery system. Journal of Drug Delivery Science and Technology. Available at: [Link]

-

SAFETY DATA SHEET - Sucrose. National Institute of Standards and Technology. Available at: [Link]

- CN103193835B - Novel method for synthesizing and purifying sucrose octasulphonate sodium salt. Google Patents.

-

Sucrose | C12H22O11. PubChem - NIH. Available at: [Link]

-

DSC study of sucrose melting. PubMed. Available at: [Link]

-

Sucrose Octaacetate Synthesis, An Intensely Bitter Compound. YouTube. Available at: [Link]

-

Sucrose esters as natural surfactants in drug delivery systems—A mini-review. ResearchGate. Available at: [Link]

-

Sucrose esters as natural surfactants in drug delivery systems--a mini-review. PubMed. Available at: [Link]

-

Effect of sucrose in freeze-dried liposomes encapsulating drugs. ResearchGate. Available at: [Link]

-

Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000258). Human Metabolome Database. Available at: [Link]

-

Sucrose 2D NMR Spectra. Southampton Chemistry Analytical Solutions. Available at: [Link]

-

(PDF) DSC study of sucrose melting. ResearchGate. Available at: [Link]

-

Sucrose reduces the efficiency of protein denaturation by a chaotropic agent. PubMed. Available at: [Link]

-

Concentration Measurements of Sucrose and Sugar Surfactants Solutions by Using the 1H NMR ERETIC Method. PubMed. Available at: [Link]

-

DSC study of sucrose melting. Semantic Scholar. Available at: [Link]

-

How does sucrose stabilize the native state of globular proteins? PubMed. Available at: [Link]

-

Purification and Characterization of Sucrose Synthase from the Cotyledons of Vicia faba L. PMC - NIH. Available at: [Link]

-

Sucrose. Sciencemadness Wiki. Available at: [Link]

-

IR spectrum of sucrose (a) and synthesized sucro-10-undecylenate (b). ResearchGate. Available at: [Link]

-

Use of sucrose during removal of cryoprotectants after thawing eight-cell mouse embryos. Theriogenology. Available at: [Link]

- US3748324A - Method for the purification of sucrose esters of fatty acids. Google Patents.

-

An Investigation into Amorphous Sucrose Systems Using Modulated Temperature Differential Scanning Calorimetry. UCL Discovery. Available at: [Link]

-

Sucrose Is Insoluble In Organic Solvents. Bartleby.com. Available at: [Link]

-

Influence of Sucrose on the Thermal Denaturation, Gelation, and Emulsion Stabilization of Whey Proteins. ResearchGate. Available at: [Link]

-

Solubility of Sucralose in Different Solvents from (283.15 to 333.15) K. ResearchGate. Available at: [Link]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. usbio.net [usbio.net]

- 3. Sucrose Benzoate|12738-64-6/56093-82-4/2425-84-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. finechemicals.com.cn [finechemicals.com.cn]

- 5. usbio.net [usbio.net]

- 6. PubChemLite - Sucrose octabenzoate (C68H54O19) [pubchemlite.lcsb.uni.lu]

- 7. ferwer.com [ferwer.com]

- 8. polymeradd.co.th [polymeradd.co.th]

- 9. Sucrose Is Insoluble In Organic Solvents - 480 Words | Bartleby [bartleby.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 12. Sucrose octaacetate(126-14-7) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uicinc.com [uicinc.com]

A Technical Guide to the Spectroscopic Characterization of Sucrose Octabenzoate

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize sucrose octabenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this complex molecule.

Introduction

Sucrose octabenzoate is a fully substituted derivative of sucrose, a disaccharide composed of glucose and fructose units. With all eight of its hydroxyl groups esterified with benzoyl groups, sucrose octabenzoate exhibits significantly different physicochemical properties compared to its parent molecule. It is a white, crystalline powder with a high molecular weight (1175.14 g/mol ) and a molecular formula of C₆₈H₅₄O₁₉.[1] Its lipophilic nature makes it soluble in many organic solvents and it finds extensive use as a plasticizer, in coatings, and in cosmetic formulations.

The complete substitution of the hydroxyl groups with bulky benzoyl moieties introduces significant steric hindrance and alters the electronic environment of the sucrose backbone. This makes spectroscopic analysis a critical tool for confirming the structure, assessing purity, and understanding the conformational properties of sucrose octabenzoate. This guide will explore the expected spectroscopic data for sucrose octabenzoate, drawing comparisons with the well-characterized spectra of sucrose and its close analog, sucrose octaacetate.

Molecular Structure of Sucrose Octabenzoate

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of sucrose octabenzoate. The diagram below illustrates the connectivity of the glucose and fructose rings and the location of the eight benzoate esters.

Caption: Molecular structure of sucrose octabenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For sucrose octabenzoate, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of sucrose octabenzoate.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning the benzoate groups to their respective positions on the sucrose backbone.

-

Predicted ¹H NMR Spectrum of Sucrose Octabenzoate

The ¹H NMR spectrum of sucrose octabenzoate is expected to be complex due to the presence of numerous protons in similar chemical environments. However, distinct regions of the spectrum can be identified.

-

Aromatic Protons (7.2 - 8.2 ppm): The eight benzoate groups will give rise to a series of multiplets in this region. The protons ortho to the carbonyl group are expected to be the most downfield, while the meta and para protons will appear at slightly higher fields. The integration of this region should correspond to 40 protons (8 x 5H).

-

Sucrose Backbone Protons (4.0 - 6.0 ppm): The protons on the glucose and fructose rings will appear in this region. Due to the deshielding effect of the adjacent benzoate groups, these signals will be shifted significantly downfield compared to those of unsubstituted sucrose (which typically appear between 3.4 and 5.4 ppm). The anomeric proton of the glucose unit is expected to be a doublet around 5.8-6.0 ppm.

-

Methylene Protons of the Sucrose Backbone (around 4.0 - 4.8 ppm): The CH₂ protons of the sucrose core will also be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for Sucrose Octabenzoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho) | 8.0 - 8.2 | m |

| Aromatic (meta, para) | 7.2 - 7.6 | m |

| Glc-H1 | 5.8 - 6.0 | d |

| Sucrose Backbone (other) | 4.0 - 5.8 | m |

Predicted ¹³C NMR Spectrum of Sucrose Octabenzoate

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.

-

Carbonyl Carbons (164 - 167 ppm): The eight carbonyl carbons of the benzoate groups are expected to appear in this region.

-

Aromatic Carbons (128 - 134 ppm): The aromatic carbons of the benzoate groups will give rise to several signals in this range.

-

Sucrose Backbone Carbons (60 - 105 ppm): The carbons of the glucose and fructose rings will be found in this region. The anomeric carbons (Glc-C1 and Fru-C2) are expected to be the most downfield of this group. Compared to sucrose octaacetate, where the acetyl carbonyls appear around 170 ppm, the benzoyl carbonyls are slightly upfield.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for Sucrose Octabenzoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Benzoyl) | 164 - 167 |

| Aromatic | 128 - 134 |

| Anomeric (Glc-C1, Fru-C2) | 90 - 105 |

| Sucrose Backbone (other) | 60 - 90 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of sucrose octabenzoate will be dominated by the characteristic absorptions of the ester and aromatic functionalities.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sucrose octabenzoate sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Interpreting the IR Spectrum of Sucrose Octabenzoate

The key vibrational modes to identify in the IR spectrum of sucrose octabenzoate are:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ . This is the most characteristic peak for the eight ester groups.

-

C-O Stretch (Ester): Strong bands are expected in the region of 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Weak to medium bands will appear just above 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Several medium to weak bands will be observed in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Aromatic): Out-of-plane bending vibrations will give rise to bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

-

Absence of O-H Stretch: A key indicator of the complete benzoylation is the absence of a broad O-H stretching band in the region of 3200-3600 cm⁻¹, which would be prominent in the spectrum of unsubstituted sucrose.

Table 3: Key IR Absorption Frequencies for Sucrose Octabenzoate

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Ester | C-O Stretch | 1250 - 1300, 1100-1150 | Strong |

| Aromatic | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic | C-H Bending | 690 - 900 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a molecule. For a large molecule like sucrose octabenzoate, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.

Experimental Protocol: Mass Spectrometry

Sample Preparation (ESI):

-

Prepare a dilute solution of sucrose octabenzoate (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an additive like sodium acetate may be added to promote the formation of sodiated adducts, which can aid in identification.

Data Acquisition:

-

Instrument: An ESI or MALDI mass spectrometer, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Parameters (ESI):

-

Positive ion mode is typically used.

-

The instrument is calibrated, and data is acquired over a mass range that includes the expected molecular ion.

-

Interpreting the Mass Spectrum of Sucrose Octabenzoate

The high-resolution mass spectrum of sucrose octabenzoate will provide its exact mass, which can be used to confirm its elemental composition.

-

Molecular Ion: The expected monoisotopic mass of sucrose octabenzoate (C₆₈H₅₄O₁₉) is 1174.3259 Da .[3] In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The predicted m/z for the sodiated adduct is 1197.3151 .[3]

-

Fragmentation: While soft ionization techniques minimize fragmentation, some characteristic fragment ions may be observed, particularly in tandem MS (MS/MS) experiments. Fragmentation would likely involve the loss of benzoate groups or cleavage of the glycosidic bond.

Table 4: Predicted Mass Spectrometry Data for Sucrose Octabenzoate

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₆₈H₅₅O₁₉⁺ | 1175.3332 |

| [M+Na]⁺ | C₆₈H₅₄O₁₉Na⁺ | 1197.3151 |

| [M+K]⁺ | C₆₈H₅₄O₁₉K⁺ | 1213.2891 |

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of sucrose octabenzoate.

Caption: A typical workflow for the synthesis and spectroscopic characterization of sucrose octabenzoate.

Conclusion

The spectroscopic characterization of sucrose octabenzoate is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS techniques. While the complexity of the molecule presents certain challenges in spectral interpretation, a systematic approach as outlined in this guide allows for unambiguous structure confirmation and purity assessment. The predicted data presented herein, based on the well-understood principles of spectroscopy and comparison with related compounds, serves as a robust framework for researchers and scientists working with this important sucrose derivative. The combination of these powerful analytical techniques provides the necessary tools to ensure the quality and integrity of sucrose octabenzoate in various industrial and research applications.

References

Sources

Foreword: Understanding the Critical Role of Solubility in Formulation and Development

An In-Depth Technical Guide to the Solubility Profile of Sucrose Octabenzoate in Organic Solvents

To the researchers, scientists, and drug development professionals at the forefront of innovation, the physicochemical properties of an excipient are not merely data points; they are the very foundation upon which successful formulations are built. Sucrose octabenzoate, a multifaceted compound utilized as a plasticizer, in cosmetic formulations, and with emerging applications in drug delivery systems, is a prime example of a substance whose efficacy is intrinsically linked to its behavior in various solvent systems.[1][2][3] A comprehensive understanding of its solubility profile is paramount for everything from optimizing manufacturing processes to ensuring the stability and bioavailability of the final product.

This guide deviates from a simple recitation of known values. Instead, it serves as a robust framework for the determination of the solubility profile of sucrose octabenzoate. As a Senior Application Scientist, my objective is to empower you with not just the "how," but the "why" – the scientific rationale behind the experimental design and the critical parameters that ensure the generation of reliable and reproducible data. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-tested experimental protocol, and discuss the interpretation of the resulting data.

Physicochemical Characteristics of Sucrose Octabenzoate: A Primer

Sucrose octabenzoate is an ester of sucrose and benzoic acid.[4] It typically presents as a colorless to yellowish, odorless, transparent, glass-like material or a white powder.[4][5] This amorphous or crystalline nature can significantly influence its solubility characteristics. It is a non-ionic, neutral molecule with no ionizable hydrogen atoms. Its large molecular weight and the presence of eight bulky benzoate groups attached to the sucrose backbone render it significantly less polar than its parent molecule, sucrose. This structural feature is the primary determinant of its solubility behavior, favoring dissolution in organic solvents over aqueous media. While sucrose is very soluble in water, it is known to be insoluble in many organic solvents like dichloromethane.[3][6] The esterification process in sucrose octabenzoate dramatically shifts this characteristic.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" remains a cornerstone of solubility prediction.[7] This principle dictates that a solute will dissolve most readily in a solvent that has a similar polarity. For sucrose octabenzoate, its ester functional groups and aromatic rings contribute to a moderately polar and highly polarizable character. Therefore, we can hypothesize its solubility in a range of organic solvents:

-

High Solubility Predicted: In solvents that can engage in dipole-dipole interactions and have aromatic character. Examples include ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene, xylene).

-

Moderate to Low Solubility Predicted: In polar protic solvents like alcohols (e.g., ethanol, methanol). While these solvents are polar, the bulky benzoate groups may sterically hinder the hydrogen bonding that is so effective in dissolving sucrose itself.

-

Very Low to Negligible Solubility Predicted: In highly nonpolar solvents (e.g., hexane) and in highly polar, hydrogen-bonding solvents like water.

The following diagram illustrates the conceptual relationship between solvent polarity and the anticipated solubility of sucrose octabenzoate.

Caption: Predicted Solubility of Sucrose Octabenzoate Based on Solvent Polarity.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[8] This technique involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured. The following protocol is a robust, self-validating system for accurately determining the solubility of sucrose octabenzoate.

Materials and Equipment

-

Sucrose Octabenzoate (highly purified)

-

Organic Solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of sucrose octabenzoate to each of three separate vials for each solvent to be tested. The presence of excess solid is crucial to ensure that a saturated solution is achieved. A 5-fold excess over the estimated solubility is a good starting point.[5]

-

Equilibration: Add a precise volume of the selected organic solvent to each vial. Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[9]

-

Expert Insight: The system must be allowed to reach thermodynamic equilibrium. For many compounds, 24 to 48 hours is sufficient.[8][9][10] To validate this, you can take measurements at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same solubility value.

-

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sedimentation period (e.g., 18-24 hours) at the same constant temperature.[8] This allows the undissolved solid to settle.

-

Trustworthiness Check: The most reliable method for separating the liquid and solid phases is centrifugation followed by filtration.[10] Centrifuge the vials to pellet the remaining solid. Carefully draw off the supernatant using a syringe and filter it through a syringe filter into a clean vial. This two-step process minimizes the risk of transferring undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of sucrose octabenzoate of known concentrations in the solvent of interest.

-

Create a calibration curve by analyzing these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of sucrose octabenzoate in the saturated solution by referencing the calibration curve.

-

-

Calculation and Reporting: Calculate the solubility from the concentration of the saturated solution and report the value in appropriate units, such as g/100 mL or mg/L, specifying the temperature at which the measurement was made. The results should be reported as the mean of the triplicate measurements with the standard deviation.

The following diagram outlines this experimental workflow.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Sucrose Is Insoluble In Organic Solvents - 480 Words | Bartleby [bartleby.com]

- 3. Sucrose | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. store.astm.org [store.astm.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. enamine.net [enamine.net]

Introduction: Understanding Sucrose Octabenzoate

An In-depth Technical Guide to the Thermal Properties of Sucrose Octabenzoate

For Researchers, Scientists, and Drug Development Professionals

Sucrose octabenzoate is a derivative of sucrose, a common disaccharide, in which the hydroxyl groups have been esterified with benzoic acid. The fully substituted compound has the chemical formula C₆₈H₅₄O₁₉.[1][2] In commercial and research contexts, the material is often referred to as "sucrose benzoate" under CAS number 12738-64-6.[3][4] While this CAS number can technically encompass a range of substitution levels, it typically refers to a highly substituted, non-crystalline product.[3][5] This guide focuses on this widely used form, a glassy solid or white powder valued as a plasticizer in polymers, a film-former in coatings and nail lacquers, and an additive in inks.[5][6][7]

For professionals in drug development and material science, a thorough understanding of the thermal properties of sucrose octabenzoate is critical. These properties dictate its processing parameters, stability in formulations, and performance in final applications. This guide provides a detailed examination of its key thermal characteristics, the methodologies used to measure them, and the scientific principles governing these choices.

Glass Transition and Softening Behavior: The Amorphous Nature of Sucrose Octabenzoate

Unlike its crystalline precursor, sucrose, sucrose octabenzoate is typically an amorphous, glassy solid.[3][5] This means it does not possess a sharp, well-defined melting point. Instead, its most critical thermal event is the glass transition, a reversible transition from a hard, brittle, glassy state to a softened, rubbery state. This transition occurs over a temperature range and is characterized by a midpoint temperature known as the glass transition temperature (Tg). The "melting range" reported in commercial datasheets is more accurately a description of this softening behavior associated with the glass transition.

Authoritative Insights: Why Tg is the Critical Parameter

In pharmaceutical formulations, particularly in amorphous solid dispersions, the Tg of an excipient like sucrose octabenzoate is paramount. If a formulation is stored at a temperature above its Tg, the increased molecular mobility can lead to undesirable physical changes, such as crystallization of the active pharmaceutical ingredient (API) or collapse of a lyophilized cake structure.[8] Therefore, knowing the Tg is essential for predicting the physical stability of the formulation and defining appropriate storage conditions.[8] The choice to characterize Tg via Differential Scanning Calorimetry (DSC) is based on its ability to precisely measure the change in heat capacity that defines this transition.[9]

Reported Thermal Transitions

The following table summarizes the softening and melting ranges reported for commercial-grade sucrose benzoate. These values should be interpreted as indicators of the glass transition range.

| Property | Temperature Range (°C) | Source(s) |

| Melting Range | 93 - 100 | [4] |

| Melting Range | 80 - 95 | [3] |

| Softening Point | Min 93 | [6] |

| Softening Range | Starts at ~93 | [3] |

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

This protocol describes a standard method for accurately determining the Tg of sucrose octabenzoate, ensuring reproducible and reliable results. The methodology is self-validating through the use of a standardized instrument calibration and a clear, universally accepted analysis procedure.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+) equipped with a refrigerated cooling system.

Methodology:

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C). This step is crucial for data accuracy and trustworthiness.

-

Sample Preparation:

-

Weigh 5-10 mg of sucrose octabenzoate powder directly into a standard aluminum DSC pan.

-

Hermetically seal the pan. This prevents any mass loss from volatile impurities and protects the sample from atmospheric interactions during the experiment.[10]

-

Prepare an identical empty, sealed aluminum pan to be used as a reference.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 210 °C at a heating rate of 20 °C/min. This initial heating cycle serves to melt the sample and erase any previous thermal history.[11]

-

Cool the sample rapidly ("quench cool") from 210 °C to 0 °C at a rate of 50 °C/min. This rapid cooling prevents crystallization and ensures the formation of a fully amorphous glass.[11]

-

Hold at 0 °C for 5 minutes to ensure thermal equilibrium.

-

Ramp the temperature from 0 °C to 150 °C at a controlled heating rate of 10 °C/min. The glass transition will be measured during this second heating scan. A controlled, moderate heating rate is essential for resolving the transition accurately.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

The glass transition (Tg) is observed as a step-like change in the baseline of the heat flow curve.[9]

-

Determine the Tg as the midpoint of the transition, calculated from the onset and endset temperatures of the step change, according to standard procedures like ISO 11357-2:1999.[10]

-

Diagram: DSC Experimental Workflow for Tg Determination

Caption: Workflow for Tg measurement of sucrose octabenzoate using DSC.

Thermal Stability and Decomposition

Thermal stability is a measure of a material's resistance to chemical change upon heating. For sucrose octabenzoate, decomposition involves the breakdown of the molecule into smaller, volatile fragments. Thermogravimetric Analysis (TGA) is the standard technique used to quantify this process by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.

Expertise & Experience: Inert vs. Oxidative Atmospheres

The choice of atmosphere in TGA is a critical experimental decision driven by the intended application.

-

Inert Atmosphere (Nitrogen): Analysis under nitrogen reveals the inherent thermal stability of the material. Decomposition occurs through pyrolysis, the cleavage of chemical bonds due to thermal energy alone. This is relevant for processing conditions where oxygen is excluded.

-

Oxidative Atmosphere (Air): Analysis under air introduces oxygen, which can react with the material at elevated temperatures. This typically results in decomposition occurring at lower temperatures compared to an inert atmosphere. This scenario is relevant for applications where the material may be exposed to air at high temperatures.

For sucrose, mass loss due to decomposition begins around 200°C.[12] The primary reaction is the cleavage of the glycosidic bond, followed by further degradation.[13][14] The bulky, thermally stable benzoate groups on sucrose octabenzoate are expected to increase its decomposition temperature relative to pure sucrose.

Experimental Protocol: Determination of Thermal Stability by TGA

This protocol provides a robust method for assessing the thermal stability of sucrose octabenzoate.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

-

Instrument Calibration: Calibrate the instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., nickel).

-

Sample Preparation:

-

Place 5-10 mg of sucrose octabenzoate powder into an open TGA pan (typically alumina or platinum). An open pan is used to allow for the free escape of decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This range is sufficient to capture the full decomposition profile.

-

Maintain a constant purge gas flow rate (e.g., 50 mL/min) throughout the experiment.

-

-

Execution: Perform the experiment twice: once with high-purity nitrogen as the purge gas and once with dry air.

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Calculate the first derivative of the mass loss curve (the DTG curve), which shows the rate of mass loss.

-

Determine the onset temperature of decomposition (T_onset) , often defined by a 5% mass loss.

-

Identify the temperature(s) of maximum decomposition rate from the peaks in the DTG curve.

-

Diagram: TGA Experimental Workflowdot

Sources

- 1. usbio.net [usbio.net]

- 2. Sucrose octabenzoate | C68H54O19 | CID 25113553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sucrose benzoate - TRIGON Chemie [trigon-chemie.com]

- 4. Sucrose benzoate | 12738-64-6 [chemicalbook.com]

- 5. Sucrose Benzoate|12738-64-6/56093-82-4/2425-84-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 6. jpharmachem.com [jpharmachem.com]

- 7. specialchem.com [specialchem.com]

- 8. Evaluation of the physical stability of freeze-dried sucrose-containing formulations by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of melting conditions of sucrose on its glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysozyme–Sucrose Interactions in the Solid State: Glass Transition, Denaturation, and the Effect of Residual Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.sk [chem.sk]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Crystalline Structure of Sucrose Octabenzoate: Synthesis, Characterization, and Pharmaceutical Implications

Executive Summary

Sucrose octabenzoate, the fully esterified derivative of sucrose with benzoic acid, is a compound of significant interest in the polymer, cosmetic, and pharmaceutical industries.[1][2][3] While it is often described as a glass-like, amorphous material, understanding its potential crystalline forms is paramount for applications requiring high purity, stability, and predictable physicochemical properties, particularly in drug formulation and development.[4] This guide provides a comprehensive technical overview of the methodologies required to synthesize, crystallize, and structurally characterize sucrose octabenzoate.

Drawing upon established principles of carbohydrate chemistry and crystallographic analysis, we present a robust framework for researchers. This document outlines a detailed protocol for the synthesis and purification of sucrose octabenzoate, methodologies for single-crystal growth, and a thorough explanation of structural elucidation by Single-Crystal X-ray Diffraction (SCXRD). While a definitive public crystal structure for sucrose octabenzoate is not available in the reviewed literature, we utilize the well-documented structure of its parent molecule, sucrose, as an illustrative model to detail the analytical process and interpret the expected structural data.[5][6][7] Finally, we discuss the critical implications of crystallinity and polymorphism on the compound's performance as a pharmaceutical excipient.[4][8]

Introduction: The Significance of Sucrose Octabenzoate in a Pharmaceutical Context

Sucrose octabenzoate is a derivative of sucrose where all eight hydroxyl groups have been converted to benzoate esters.[9] This transformation dramatically alters the molecule's properties, converting the hydrophilic sugar into a hydrophobic, water-insoluble substance that is soluble in various organic solvents.[3] It appears as a colorless and odorless crystalline powder or a transparent, glass-like material.[1][2]

From a pharmaceutical standpoint, sucrose and its esters are of great interest. Sucrose itself is a widely used excipient, acting as a stabilizer for biologics, including monoclonal antibodies and vaccines, by forming a glassy state that prevents denaturation.[10] Sucrose esters (SEs) are recognized for their biodegradability and ability to act as emulsifiers, solubilizers, and penetration enhancers in drug delivery systems.[11][12][13] Some sucrose-based aromatic esters have been specifically investigated as potential and safe permeation enhancers for improving drug delivery across mucosal barriers.[8]

The crystalline structure of an active pharmaceutical ingredient (API) or an excipient is a critical attribute. It governs key properties such as solubility, dissolution rate, stability, and manufacturability. The study of polymorphism—the ability of a substance to exist in two or more crystalline forms—is an integral part of modern drug development.[4] Therefore, a definitive understanding of the three-dimensional atomic arrangement within a crystal of sucrose octabenzoate is essential for controlling its quality and performance in advanced pharmaceutical applications.

Table 1: Physicochemical Properties of Sucrose Octabenzoate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆₈H₅₄O₁₉ | [14][15] |

| Molar Mass | 1175.12 g/mol | [9] |

| Appearance | Colorless to yellowish glassy granule or white powder | [2][3] |

| Synonyms | β-D-fructofuranosyl-α-D-glucopyranoside octabenzoate | [2][3] |

| Solubility | Soluble in toluene, xylene, and other organic solvents | [3] |

| Applications | Plasticizer, additive in cosmetics, inks, and coatings |[1][3][16] |

Synthesis and Isolation of Crystalline Sucrose Octabenzoate

The synthesis of sucrose octabenzoate involves the complete esterification of sucrose's eight hydroxyl groups. The following protocol is based on established methods for sucrose esterification, such as the synthesis of sucrose octaacetate, adapted for benzoylation.[17]

Causality in Experimental Design

-

Reagent Choice : Benzoyl chloride is chosen as the acylating agent due to its high reactivity. Pyridine serves as both the solvent and a catalyst; it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed degradation of the sucrose backbone.

-

Temperature Control : The reaction is initiated at a low temperature (0-5°C) to control the initial exothermic reaction between benzoyl chloride and pyridine. It is then allowed to proceed at room temperature to ensure the reaction goes to completion without excessive heating that could lead to side products.

-

Purification Strategy : The purification process is designed to remove unreacted reagents and byproducts. An initial acid wash removes the pyridine catalyst. A subsequent base wash removes any residual benzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) is the final step to isolate the crystalline product, leveraging the principle that the desired compound is less soluble in the solvent mixture at lower temperatures than impurities.

Detailed Experimental Protocol

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10 g of dry sucrose in 150 mL of anhydrous pyridine. Cool the flask in an ice-water bath to 0-5°C.

-

Addition of Benzoyl Chloride : Slowly add 45 mL of benzoyl chloride to the stirred sucrose-pyridine solution via the dropping funnel over a period of 90 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : Pour the reaction mixture slowly into 500 mL of ice-cold 2 M hydrochloric acid with vigorous stirring to neutralize the pyridine. A solid precipitate of crude sucrose octabenzoate will form.

-

Isolation and Washing : Filter the crude product using a Büchner funnel. Wash the solid sequentially with 100 mL of deionized water, 100 mL of a 5% sodium bicarbonate solution (to remove benzoic acid), and finally with another 100 mL of deionized water until the filtrate is neutral.

-

Drying : Dry the crude product in a vacuum oven at 60°C overnight.

-

Crystallization : Dissolve the dry, crude product in a minimal amount of hot ethanol. If the product is slow to crystallize, add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C for several hours. The crystallization of fully substituted sugar esters can be challenging, sometimes preferring to form a syrup.[17] Patience and slow cooling are critical.

-

Final Product : Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of crystalline sucrose octabenzoate.

The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[18] It provides unequivocal information about bond lengths, bond angles, and the overall conformation of molecules, as well as how they pack together in the crystal lattice.

Principles of SCXRD

The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, most scattered waves interfere destructively, but in specific directions, they interfere constructively, producing a diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal.

Experimental Workflow for SCXRD

The process, from a suitable crystal to a refined structure, follows a well-defined path.[5][6][19]

-

Crystal Selection and Mounting : A high-quality, single crystal (typically <0.5 mm) free of cracks and defects is selected under a microscope. It is mounted on a goniometer head, often held in place by a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[6]

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to a focused beam of X-rays (e.g., from a Cu or Mo source).[19] A detector collects the diffraction patterns from hundreds of different crystal orientations.

-

Unit Cell Determination : The positions of the collected diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice. This step also identifies the crystal system (e.g., monoclinic, orthorhombic).[5]

-

Structure Solution : The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the unit cell's contents. From this map, an initial model of the molecule's structure can be built.

-

Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6] The quality of the final structure is assessed by figures of merit such as R1 and wR2.

SCXRD Analysis Workflow

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. ferwer.com [ferwer.com]

- 3. Sucrose Benzoate|12738-64-6/56093-82-4/2425-84-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. jocpr.com [jocpr.com]

- 5. xray.tamu.edu [xray.tamu.edu]

- 6. imserc.northwestern.edu [imserc.northwestern.edu]

- 7. Sucrose - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - Sucrose octabenzoate (C68H54O19) [pubchemlite.lcsb.uni.lu]

- 10. bioprocessintl.com [bioprocessintl.com]

- 11. finechemicals.com.cn [finechemicals.com.cn]

- 12. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sucrose octabenzoate | C68H54O19 | CID 25113553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. usbio.net [usbio.net]

- 16. specialchem.com [specialchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Single crystal X-ray diffraction (dual source) – RECX [recx.no]

The Environmental Lifecycle of Sucrose Octabenzoate: A Technical Guide to its Fate and Biodegradability

Introduction: Understanding the Environmental Profile of a Widely Used Excipient

Sucrose octabenzoate, a synthetic ester of sucrose and benzoic acid, is a cornerstone of many formulations across the pharmaceutical, cosmetic, and food industries.[1][2][3] Valued for its utility as a plasticizer, film former, and glossing agent, its widespread application necessitates a thorough understanding of its environmental journey post-use.[2][3] This technical guide provides an in-depth analysis of the environmental fate and biodegradability of sucrose octabenzoate, offering a predictive framework grounded in the principles of chemical structure, abiotic degradation, and microbial metabolism. We will explore the anticipated pathways of its breakdown, drawing parallels with structurally similar compounds, and outline the standardized methodologies for empirical validation. This document is intended for researchers, environmental scientists, and professionals in drug development who require a comprehensive understanding of the ecotoxicological profile of this versatile substance.

Physicochemical Properties: The Foundation of Environmental Behavior

Sucrose octabenzoate is a highly substituted ester, with all eight hydroxyl groups of the sucrose molecule esterified with benzoic acid.[4] This extensive esterification results in a substance that is a colorless to yellowish, odorless, transparent, and glass-like material.[2][3] A key characteristic that dictates its environmental distribution is its solubility. While the parent sucrose molecule is highly water-soluble, the benzoate esters render sucrose octabenzoate soluble in organic solvents like toluene and xylene, with limited solubility in water.[3] This lipophilic nature suggests a potential for partitioning into organic matter in soil and sediment, a critical factor in its environmental mobility and bioavailability.

| Property | Value/Description | Source |

| Molecular Formula | C68H54O19 | [5][6] |

| Appearance | Colorless to yellowish glassy granule or white powder | [3] |

| Odor | Odorless or slightly special odor | [3] |

| Solubility | Soluble in toluene, xylene, and other organic solvents | [3] |

Anticipated Environmental Fate: A Two-Step Degradation Pathway

Step 1: Hydrolysis of Ester Linkages